molecular formula C17H15N3O3 B2511456 (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034314-49-1

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2511456
CAS No.: 2034314-49-1
M. Wt: 309.325
InChI Key: JXHZRDHCRMQBHV-UHFFFAOYSA-N
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Description

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a synthetic carbamate derivative featuring pyridine and furan heterocycles. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The presence of multiple nitrogen-containing aromatic systems suggests potential for interaction with various biological targets. Researchers are exploring its utility as a key intermediate or scaffold for developing novel therapeutic agents. Its specific mechanism of action and primary research applications are yet to be fully characterized and are dependent on the researcher's experimental design. This compound is provided for research purposes such as screening assays, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. Handle with care in a controlled laboratory environment. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHZRDHCRMQBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a carbamate precursor, which reacts with the pyridine and furan derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Antimicrobial Activity : Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. The structural features allow for interactions with bacterial enzymes, potentially inhibiting their functions.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, showing cytotoxic effects against cell lines like HeLa and HepG2. The mechanism likely involves apoptosis induction through specific cellular pathway interactions.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory responses by affecting signaling pathways such as MAPK and PPAR-gamma, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

In organic synthesis, (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure makes it a versatile building block in the development of novel pharmaceuticals.

Material Science

The compound is also explored for its potential use in developing organic electronic materials and sensors due to its unique electronic properties derived from the furan and pyridine rings.

The biological activity of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can be summarized as follows:

Biological ActivityDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the Minimum Inhibitory Concentration (MIC) of derivatives similar to this compound against various bacterial strains. Results indicated significant activity against Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 4.69 to 77.38 µM.
  • Anticancer Research :
    • In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations below 10 µM, indicating its potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily pyridine-based carbamates or esters with varying substituents. Key comparisons are outlined below:

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Carbamate Derivatives
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate Pyridin-3-yl, 5-(furan-3-yl)pyridin-3-yl C₁₇H₁₅N₃O₄* 333.33* Bifunctional pyridine-furan motif; moderate polarity due to furan oxygen.
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (MFCD30525279) 5,6-dimethoxy on pyridin-2-yl, tert-butyl C₁₄H₂₀N₂O₄ 280.32 Lipophilic tert-butyl group; electron-donating methoxy substituents.
N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide 5-fluoro, 3-iodo, 4-trimethylsilyl on pyridin-2-yl C₁₃H₁₉FIN₃O₂Si 455.26 Electronegative halogens (F, I); steric bulk from trimethylsilyl group.
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate (162739-22-2) 4-chlorobenzylphenoxy on acetate, pyridin-3-ylmethyl C₂₂H₁₈ClNO₃ 379.84 Chlorinated aromatic system; ester linkage instead of carbamate.

*Calculated based on structural analysis.

Key Research Findings and Property Comparisons

Halogenated analogs (e.g., 5-fluoro, 3-iodo in ) exhibit increased electrophilicity, which may improve binding to nucleophilic enzyme pockets but reduce metabolic stability.

Solubility and Lipophilicity: The tert-butyl carbamate (C₁₄H₂₀N₂O₄) is more lipophilic (clogP ~2.1) than the target compound due to its bulky alkyl group, favoring membrane permeability. The furan-containing target compound likely has intermediate solubility in polar solvents (e.g., DMSO, ethanol) owing to its heteroaromatic oxygen atoms.

Synthetic Considerations :

  • The synthesis of pyridine-furan hybrids often requires protective strategies for the furan ring due to its susceptibility to electrophilic attack. This contrasts with halogenated pyridines (e.g., ), which are typically synthesized via direct halogenation or cross-coupling reactions.

Biological Relevance :

  • Carbamates with pyridin-3-ylmethyl groups (e.g., ) are explored as acetylcholinesterase inhibitors, while furan-pyridine hybrids are studied for antimicrobial and anticancer activity. The target compound’s dual-heteroaromatic system may offer synergistic effects in such applications.

Structural Elucidation and Crystallography

X-ray crystallography using SHELXL () is critical for confirming the conformation of pyridine carbamates. For example:

  • The tert-butyl carbamate () likely adopts a planar carbamate group with torsional angles refined to <5° using SHELXL’s restraints.
  • Halogenated pyridines () often exhibit shortened C–X (X = F, I) bond lengths, verifiable via SHELXL’s electron density maps .

Biological Activity

The compound (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a member of the carbamate class of compounds, characterized by its unique structural features that include both pyridine and furan rings. This article discusses its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can be represented as:

C15H15N3O2C_{15}H_{15}N_3O_2

This compound exhibits significant structural diversity due to the presence of the furan and pyridine moieties, which are known for their biological relevance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, similar to other carbamate derivatives known for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are crucial for cellular responses. This includes potential interactions with neurotransmitter receptors, which could influence neurochemical signaling .
  • Gene Expression Modulation : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting gene expression and protein synthesis .

Biological Activity and Therapeutic Applications

Research indicates that (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit anticancer properties. For instance, compounds with furan and pyridine rings have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Research indicates that related pyridine derivatives exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .

Neuroprotective Effects

Given its potential for enzyme inhibition, there is a hypothesis that this compound could serve neuroprotective roles, particularly in conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds structurally related to (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate:

  • Study on Anticancer Activity :
    • A study focused on a series of pyridine-furan derivatives reported significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
    • The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Study :
    • A comparative study showed that similar pyridine-furan derivatives exhibited effective antimicrobial activity at concentrations as low as 10 µg/mL against E. coli and S. aureus .

Data Summary Table

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity against MCF7 and A549 cell lines
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential AChE inhibition; beneficial in neurodegenerative disease models

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